![molecular formula C12H22ClN B15059361 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15059361.png)
1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-azabicyclo[311]heptane hydrochloride is a chemical compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride can be synthesized through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of specific reducing agents under controlled conditions to achieve the desired bicyclic structure . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles is a preferred method due to its scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the properties of other biologically active molecules, leading to its potential use in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride: This compound has a similar bicyclic structure but includes an oxygen atom in the ring.
3-Azabicyclo[3.1.0]hexanes: These compounds have a smaller ring size and different chemical properties.
Uniqueness: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a cyclohexyl group.
Propriétés
Formule moléculaire |
C12H22ClN |
|---|---|
Poids moléculaire |
215.76 g/mol |
Nom IUPAC |
1-cyclohexyl-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)12-6-10(7-12)8-13-9-12;/h10-11,13H,1-9H2;1H |
Clé InChI |
GDUDKKQELGJIMA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C23CC(C2)CNC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


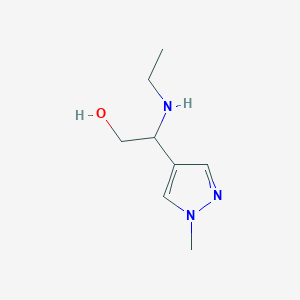
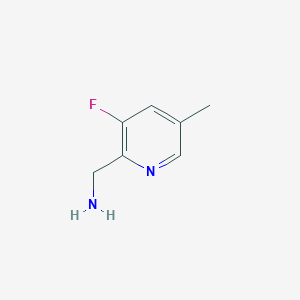
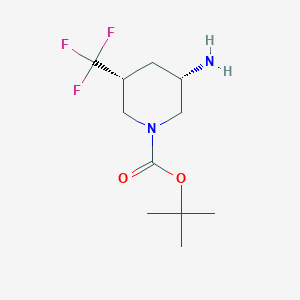
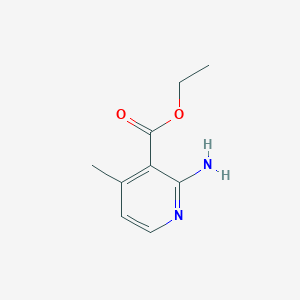

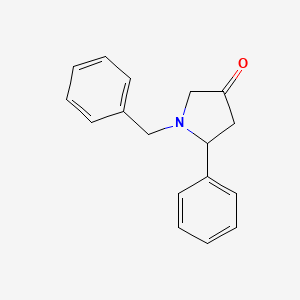


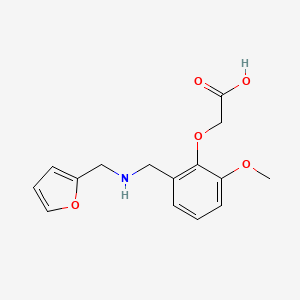
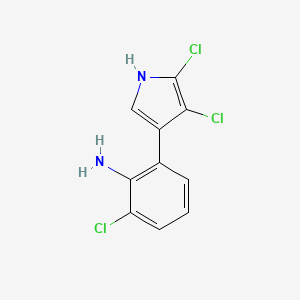
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15059345.png)

![5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B15059368.png)

